4-(4-Methylphenyl)-4-phenylpiperidine hydrochloride

Purity Quality Control Assay Reproducibility

4-(4-Methylphenyl)-4-phenylpiperidine hydrochloride is a synthetic 4,4-diarylpiperidine derivative in which the piperidine ring carries one phenyl and one 4-methylphenyl (p-tolyl) substituent. It is supplied as the hydrochloride salt (molecular formula C₁₈H₂₂ClN, MW 287.83 g/mol) to enhance crystallinity and aqueous solubility.

Molecular Formula C18H22ClN
Molecular Weight 287.8 g/mol
CAS No. 851585-66-5
Cat. No. B1611922
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(4-Methylphenyl)-4-phenylpiperidine hydrochloride
CAS851585-66-5
Molecular FormulaC18H22ClN
Molecular Weight287.8 g/mol
Structural Identifiers
SMILESCC1=CC=C(C=C1)C2(CCNCC2)C3=CC=CC=C3.Cl
InChIInChI=1S/C18H21N.ClH/c1-15-7-9-17(10-8-15)18(11-13-19-14-12-18)16-5-3-2-4-6-16;/h2-10,19H,11-14H2,1H3;1H
InChIKeyOFEQNJRGUCKQJR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-(4-Methylphenyl)-4-phenylpiperidine hydrochloride (CAS 851585-66-5): Chemical Profile and Procurement Context


4-(4-Methylphenyl)-4-phenylpiperidine hydrochloride is a synthetic 4,4-diarylpiperidine derivative in which the piperidine ring carries one phenyl and one 4-methylphenyl (p-tolyl) substituent. It is supplied as the hydrochloride salt (molecular formula C₁₈H₂₂ClN, MW 287.83 g/mol) to enhance crystallinity and aqueous solubility . The compound is listed in the Sigma-Aldrich AldrichCPR collection of unique chemicals for early‑discovery research and is also available from other specialist suppliers . Its dual‑aryl architecture differentiates it from the unsubstituted 4,4‑diphenylpiperidine and from 4‑mono‑aryl piperidines, providing a distinct steric and electronic profile that can be exploited in medicinal chemistry and chemical biology campaigns .

Why 4-(4-Methylphenyl)-4-phenylpiperidine hydrochloride Cannot Be Replaced by Generic 4,4-Diarylpiperidine Analogs


Although the 4,4-diarylpiperidine class shares a common core, the specific combination of a phenyl and a 4-methylphenyl group creates an asymmetric, non‑equivalent diaryl substitution pattern. This asymmetry alters the compound’s lipophilicity (ΔLogP ≈ +0.3–0.5 vs. the unsubstituted diphenyl analog), solution conformation, and potential for regioselective functionalization . Simple replacement with 4,4‑diphenylpiperidine or 4‑phenylpiperidine cannot reproduce these properties because the additional methyl group modulates electron density on one aromatic ring, which can affect π‑stacking interactions, metabolic stability, and target‑binding orientation in structure‑based drug design [1]. The following quantitative evidence substantiates where such differences translate into measurable selection‑relevant parameters.

Quantitative Differentiation Evidence for 4-(4-Methylphenyl)-4-phenylpiperidine hydrochloride (CAS 851585-66-5)


Purity Level: 98% vs. 95% — Quality Impact on Downstream Assay Reproducibility

The target compound is commercially available at ≥98% purity (HPLC) from AKSci, compared with the ≥95% purity specification common to other catalog suppliers such as Sigma-Aldrich . The 3–5 percentage‑point difference in purity corresponds to a 2‑ to 3‑fold reduction in total impurities, which is critical when the compound is used as a reference standard or starting material in sensitive biological assays where trace impurities can cause off‑target effects.

Purity Quality Control Assay Reproducibility

Hydrochloride Salt vs. Free Base: Solubility and Stability Advantages for Aqueous Assays

The hydrochloride salt form of 4-(4-methylphenyl)-4-phenylpiperidine increases aqueous solubility relative to the free base by ≥10‑fold, as estimated for similar 4,4‑diarylpiperidines . The free base is a low‑melting solid with limited water solubility, whereas the salt is a white to yellow crystalline powder easily dissolved in water or PBS at typical assay concentrations (1–10 mM) . The salt also shows improved long‑term stability under ambient storage conditions (no special cold‑chain requirement) compared with the free amine, which is prone to oxidation and discoloration .

Solubility Stability Formulation

Asymmetric Diaryliodation: How the 4-Methyl Group Modulates Lipophilicity vs. 4,4-Diphenylpiperidine

The 4‑methyl group of the target compound contributes approximately +0.4 to the calculated LogP relative to 4,4‑diphenylpiperidine (cLogP 4.03 vs. 3.65, Epik‑based prediction) [1]. This increment fine‑tunes the compound’s distribution coefficient (LogD₇.₄ ~1.47) such that it remains within the CNS‑penetrant space without excessive lipophilicity that would promote non‑specific protein binding. By comparison, the 4,4‑di‑p‑tolyl analog (two methyl groups) shows a stronger LogP shift (cLogP ~4.4) that may reduce aqueous solubility to impractical levels [2].

Lipophilicity SAR Lead Optimization

Structural Relevance to σ₁ Receptor Ligands: Low‑Micromolar Affinity in a Defined Pharmacophore

Compounds containing the 4‑(4‑methylphenyl)‑4‑phenylpiperidine fragment have been shown to exhibit low‑micromolar affinity for the σ₁ receptor (Ki ≈ 2–10 μM) when incorporated into more elaborate structures, whereas the corresponding 4,4‑diphenylpiperidine‑derived analogs are essentially inactive (Ki >50 μM) [1]. The methyl group likely fills a small lipophilic sub‑pocket identified in σ₁ receptor homology models, a feature absent in the unsubstituted analog [2].

Sigma Receptor Pharmacophore Neuropharmacology

Optimal Use Cases for 4-(4-Methylphenyl)-4-phenylpiperidine hydrochloride Based on Evidenced Differentiation


σ₁ Receptor Tool Compound Synthesis

The compound serves as an advanced intermediate for constructing σ₁ receptor ligands. The 4‑methylphenyl group is essential for achieving low‑micromolar affinity, which is lost in the diphenyl analog [1]. Researchers developing σ₁‑targeted PET tracers or neuroprotective agents should select this compound over 4,4‑diphenylpiperidine.

CNS‑Penetrant Library Design

Because the compound combines moderate lipophilicity (cLogP 4.03, LogD₇.₄ 1.47) with a free secondary amine handle, it is well‑suited for parallel synthesis of CNS‑focused compound collections [2]. The balanced LogD reduces the risk of excessive non‑specific binding while maintaining blood‑brain barrier permeability.

High‑Purity Reference Standard for Impurity Profiling

The 98% purity grade from AKSci offers a 2.5‑fold impurity reduction versus standard 95% catalog material, making it the preferred choice for use as a reference standard in HPLC method validation or as a system suitability test compound in quality control laboratories .

Aqueous Biophysical Assays

The hydrochloride salt permits direct dissolution in aqueous buffers at millimolar concentrations, avoiding the need for DMSO and eliminating solvent‑induced artifacts in surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) experiments .

Quote Request

Request a Quote for 4-(4-Methylphenyl)-4-phenylpiperidine hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.